Hydroperoxide, phenylcyclohexyl-
Description
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Properties
CAS No. |
29986-35-4 |
|---|---|
Molecular Formula |
C12H16O2 |
Molecular Weight |
192.25 g/mol |
IUPAC Name |
(1-hydroperoxycyclohexyl)benzene |
InChI |
InChI=1S/C12H16O2/c13-14-12(9-5-2-6-10-12)11-7-3-1-4-8-11/h1,3-4,7-8,13H,2,5-6,9-10H2 |
InChI Key |
QCRRJEABYLEFAE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C2=CC=CC=C2)OO |
Origin of Product |
United States |
Preparation Methods
Grignard Reaction Methodology
The most widely documented method involves the reaction of cyclohexylmagnesium bromide with benzaldehyde. Cyclohexylmagnesium bromide is prepared by adding magnesium turnings to cyclohexyl bromide in anhydrous diethyl ether under an inert atmosphere. Benzaldehyde is then introduced dropwise, leading to the formation of 1-phenylcyclohexanol after hydrolysis.
Key parameters:
-
Solvent : Anhydrous diethyl ether.
-
Temperature : Room temperature (25°C).
Nuclear magnetic resonance (NMR) analysis of the product reveals aromatic protons at 7.0–7.4 ppm and aliphatic protons at 1.84 ppm, confirming the structure.
Oxidation to Phenylcyclohexyl Hydroperoxide
The oxidation of 1-phenylcyclohexanol to phenylcyclohexyl hydroperoxide is achieved using hydrogen peroxide under acidic conditions. This method parallels the synthesis of analogous cycloalkyl hydroperoxides.
Acid-Catalyzed Oxidation
A solution of 1-phenylcyclohexanol in diethyl ether is treated with 90% hydrogen peroxide and a catalytic amount of sulfuric acid at 0°C. The reaction proceeds via protonation of the hydroxyl group, followed by nucleophilic attack by hydrogen peroxide.
Reaction conditions :
Product Isolation and Characterization
The crude product is purified via column chromatography using benzene-chloroform mixtures. Iodometric titration confirms the presence of peroxide groups, with typical yields of 14–20% for related cycloalkyl hydroperoxides. Infrared (IR) spectroscopy identifies the O–O stretching vibration at ~880 cm⁻¹, while NMR shows a characteristic hydroperoxide proton signal at ~7.5 ppm.
Competing Reaction Pathways and Stability
Phenylcyclohexyl hydroperoxide is susceptible to acid-catalyzed rearrangements, though to a lesser extent than its cyclopentyl and cyclobutyl analogs.
Rearrangement Products
Under strong acidic conditions (e.g., H₂SO₄ in acetic acid), the hydroperoxide undergoes phenyl group migration, yielding phenol and cyclohexanone as primary products:
No ring-expansion products are observed, contrasting with the behavior of 1-phenylcyclobutyl hydroperoxide, which readily forms tetrahydrofuran derivatives.
Stability Considerations
-
Thermal stability : Decomposes above 40°C via homolytic O–O bond cleavage.
-
Storage : Requires refrigeration (−20°C) in dark glass containers to prevent radical-induced degradation.
Analytical and Quantitative Techniques
Thin-Layer Chromatography (TLC)
TLC with benzene-chloroform (1:1) and potassium iodide staining is used to monitor reaction progress. Hydroperoxides exhibit Rf values of 0.3–0.4.
Gas Chromatography (GC)
Quantitative analysis employs docosane as an internal standard. Calibration curves for phenylcyclohexyl hydroperoxide show linearity (R² > 0.99) in the 0.1–1.0 mg/mL range.
Comparative Data Table: Reaction Conditions and Yields
| Parameter | 1-Phenylcyclohexyl Hydroperoxide | 1-Phenylcyclopentyl Hydroperoxide | 1-Phenylcyclobutyl Hydroperoxide |
|---|---|---|---|
| Catalyst | H₂SO₄ (0.01%) | H₂SO₄ (0.01%) | H₂SO₄ (0.01%) |
| H₂O₂ Concentration | 90% | 90% | 90% |
| Reaction Time | 24 h | 14 h | 2 h |
| Yield | 15–20% | 10–15% | <5% |
| Major Byproducts | Phenol, Cyclohexanone | 4-Hydroxyvalerophenone | 2-Phenyltetrahydrofuran derivatives |
Mechanistic Insights and Steric Effects
The reluctance of phenylcyclohexyl hydroperoxide to undergo alkyl migration contrasts sharply with its smaller-ring analogs. This behavior is attributed to:
Q & A
Q. What are the recommended methodologies for synthesizing phenylcyclohexyl hydroperoxide in controlled laboratory settings?
Phenylcyclohexyl hydroperoxide can be synthesized via catalytic oxidation of cyclohexane derivatives using metal complexes. For example, cyclohexane oxidation with oxygen or peroxides in the presence of iron or copper catalysts generates hydroperoxides. Reaction conditions (e.g., temperature, solvent polarity, and catalyst loading) must be optimized to minimize side products like cyclohexanol and cyclohexanone . Industrial methods such as the Cumene Hydroperoxide (CHP) process may also inform lab-scale synthesis, though adaptations for phenylcyclohexyl derivatives require careful stoichiometric control .
Q. How can researchers detect and quantify phenylcyclohexyl hydroperoxide in reaction mixtures while addressing its instability?
Gas chromatography (GC) or high-performance liquid chromatography (HPLC) paired with reduction agents (e.g., triphenylphosphine) is critical. Pre-reduction of the hydroperoxide allows quantification of stable derivatives like cyclohexanol and cyclohexanone. For example, GC analysis before and after reduction reveals the hydroperoxide concentration via the difference in alcohol/ketone peaks. Calibration curves using known hydroperoxide concentrations (e.g., 0.15 mmol/L baseline) improve accuracy .
Q. What safety protocols are essential for handling phenylcyclohexyl hydroperoxide in academic labs?
Key practices include:
- Testing : Use iodometric or test-strip methods to monitor peroxide levels before each use; dispose if concentrations exceed 10 ppm .
- Storage : Keep under inert gas (e.g., nitrogen) in airtight, labeled containers with dates of receipt, opening, and testing .
- Containment : Use explosion-proof equipment and grounded metal containers to prevent static ignition .
Advanced Research Questions
Q. How does phenylcyclohexyl hydroperoxide’s decomposition kinetics vary with concentration and temperature?
Decomposition follows first-order kinetics at low concentrations (e.g., <1 M) and second-order kinetics at higher concentrations. For example, at 85°C and 1.09 M initial concentration, second-order behavior dominates (rate constant ), while dilute solutions (<0.5 M) exhibit first-order decay (). Activation energies range from 28.6 kcal/mol (second-order) to 32.8 kcal/mol (first-order), influenced by solvent polarity and catalytic residues .
Q. What role does phenylcyclohexyl hydroperoxide play in catalytic oxidation of saturated hydrocarbons?
It acts as an intermediate in radical-chain mechanisms. Metal complexes (e.g., Fe³⁺) abstract hydrogen from hydrocarbons, forming alkyl radicals that react with hydroperoxide to yield alcohols and ketones. The ratio of cyclohexanol to cyclohexanone () depends on solvent polarity and catalyst type, providing insights into reaction selectivity .
Q. How can analytical artifacts from hydroperoxide decomposition during chromatography be mitigated?
Decomposition in GC injectors can be minimized by:
- Temperature Control : Lower injector temperatures (e.g., <200°C) reduce thermal breakdown.
- Derivatization : Pre-treat samples with stabilizing agents (e.g., trimethylsilyl chloride) to block reactive -OOH groups.
- Calibration : Account for decomposition by comparing pre- and post-reduction chromatograms .
Q. How do researchers reconcile contradictory kinetic data (first- vs. second-order) for hydroperoxide decomposition?
Contradictions arise from concentration-dependent reaction pathways. At high concentrations, bimolecular collisions drive second-order decay, while unimolecular decomposition dominates in dilute systems. Computational modeling (e.g., Arrhenius plots) and controlled dilution studies clarify these regimes .
Q. What advanced techniques validate the structural integrity of phenylcyclohexyl hydroperoxide in complex matrices?
- NMR Spectroscopy : H NMR detects hydroperoxide protons (~8–10 ppm), while C NMR confirms cyclohexyl and phenyl substituents.
- Mass Spectrometry : High-resolution MS (HRMS) identifies molecular ions ([M+H]⁺) and fragmentation patterns.
- X-ray Crystallography : Resolves crystalline derivatives (e.g., stabilized salts) to confirm stereochemistry .
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